5-(4-Boc-aminophenyl)-3-fluorophenol
Description
Structure and Key Features: 5-(4-Boc-aminophenyl)-3-fluorophenol is a fluorinated aromatic compound with a tert-butoxycarbonyl (Boc)-protected amine group at the para position of the phenyl ring attached to the 5-position of a 3-fluorophenol backbone. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes while allowing controlled deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKQRSXOOBRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: of 3-fluorophenol to introduce a nitro group at the desired position.
Reduction: of the nitro group to an amino group.
Protection: of the amino group using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
5-(4-Boc-aminophenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The fluorinated phenol core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of fluorine and other substituents on aromatic rings significantly impacts physicochemical properties and biological interactions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Boc vs.
- Fluorine Position: 3-Fluorophenol derivatives (e.g., 4-(4-Fluorophenyl)-3-fluorophenol) exhibit distinct metabolic stability. Studies show that 3-fluorophenol undergoes slower glycosylation (17% conversion to β-glucoside) compared to 2- and 4-fluorophenols (60% and 32%, respectively) in Nicotiana tabacum cultures, suggesting reduced metabolic processing in biological systems .
Market and Industrial Relevance
- Pharmaceutical Demand: The global 3-fluorophenol market (CAGR 5.8%, 2025–2031) is driven by its role in API synthesis, particularly for anticancer and antiviral agents . This compound aligns with this trend as a protected intermediate for amine-containing drugs.
- Agrochemicals: Fluorophenol derivatives like 4-[5-(difluoromethyl)-2-thienyl]-3-fluorophenol (CAS 1262003-55-3) are used as fungicides, leveraging fluorine’s electron-withdrawing effects to enhance stability and target binding .
Research Findings and Data Tables
Table 2: Metabolic Stability of Fluorophenols in Plant Cultures
| Substrate | β-Glucoside Yield | β-Gentiobioside Yield | Metabolic Rate |
|---|---|---|---|
| 2-Fluorophenol | 60% | 10% | High |
| 3-Fluorophenol | 17% | Not detected | Low |
| 4-Fluorophenol | 32% | 6% | Moderate |
Source: Nicotiana tabacum cell cultures
Table 3: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 305.33 | 3.2 | 0.15 (DMSO) |
| 4-(4-Fluorophenyl)-3-fluorophenol | 218.19 | 2.8 | 0.45 (Ethanol) |
| 5-(3-Acetylaminophenyl)-3-fluorophenol | 244.24 | 1.9 | 1.20 (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
